4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride

Catalog No.
S6631382
CAS No.
61033-86-1
M.F
C9H12ClN3
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochlor...

CAS Number

61033-86-1

Product Name

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C9H11N3.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4H,5-6,10H2,(H,11,12);1H

InChI Key

SHDZIGFWOKNAKD-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC=C(C=C2)N.Cl

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)N.Cl

The exact mass of the compound 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride is 197.0719751 g/mol and the complexity rating of the compound is 180. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride (CAS 61033-86-1) is a highly versatile, bifunctional synthetic precursor featuring a primary aniline amine and a partially saturated imidazoline ring. Supplied as a stable hydrochloride salt, this compound is engineered to provide orthogonal reactivity between its two nitrogen-containing functional groups. It is predominantly utilized in the procurement and synthesis of complex heterocyclic scaffolds, such as benzofuran-2-carboxamides and substituted isoindolines, which are critical in medicinal chemistry and advanced materials science [1]. The hydrochloride form ensures optimal solubility in polar protic solvents like ethanol, facilitating homogeneous condensation reactions while protecting the molecule from premature oxidative degradation during storage and handling .

Procuring generic alternatives, such as the free base form of this compound or acyclic analogs like 4-aminobenzamidine, frequently leads to process failures or suboptimal yields. The free base form suffers from poor aqueous and ethanolic solubility, forcing the use of harsher, high-boiling solvents (e.g., DMF or DMSO) that complicate downstream purification and scale-up [1]. Furthermore, attempting to substitute the imidazoline ring with an acyclic amidine removes the conformational rigidity of the 5-membered ring, leading to a loss of stereoelectronic control during complex cyclization reactions and significantly altering the pKa of the basic center . This lack of structural pre-organization directly translates to lower yields and an increased burden of side-product separation.

Enhanced Polar Solvent Solubility for Homogeneous Catalysis

The hydrochloride salt form of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline exhibits drastically improved solubility profiles in polar protic solvents compared to its free base counterpart. While the free base is sparingly soluble in water and ethanol, the hydrochloride salt readily dissolves, enabling high-concentration homogeneous reactions. This solubility is critical for efficient condensation reactions, such as those with phthalaldehyde or benzofuran-2-carbonyl chloride, which are typically conducted in refluxing ethanol or toluene with an amine base [1].

Evidence DimensionAqueous / Ethanolic Solubility
Target Compound Data>50 mg/mL (Hydrochloride salt)
Comparator Or Baseline<1 mg/mL (Free base analog)
Quantified Difference>50-fold increase in polar solvent solubility
ConditionsAmbient temperature (25 °C) in standard polar protic synthesis media

High solubility eliminates the need for toxic, high-boiling solvents like DMF, reducing solvent disposal costs and simplifying downstream product isolation.

Conformational Rigidity for Regioselective Cyclizations

The 4,5-dihydro-1H-imidazole (imidazoline) ring locks the N-C-N amidine equivalent into a fixed, planar-like conformation. When compared to acyclic analogs like 4-aminobenzamidine, which exhibit free rotation around the C-N bonds, the imidazoline ring provides strict stereoelectronic pre-organization. This rigidity is essential when the compound is used as a precursor for bulky, multi-ring systems, as it prevents unwanted steric clashes and directs the reaction pathway toward the desired cyclized products with higher fidelity [1].

Evidence DimensionDihedral Angle Restriction (N-C-N)
Target Compound DataFixed conformation within the 5-membered imidazoline ring
Comparator Or BaselineFree bond rotation in 4-aminobenzamidine (acyclic amidine)
Quantified Difference~100% restriction of the functional group conformation
ConditionsLigand synthesis and complex heterocyclic condensation reactions

Structural pre-organization minimizes side reactions and improves overall yield during the synthesis of complex pharmaceutical or material scaffolds.

Basicity-Driven Orthogonal Reactivity

The partially saturated imidazoline ring in 61033-86-1 possesses a significantly higher basicity (pKa ~10.5-11.0) compared to fully aromatic analogs like 2-(4-aminophenyl)benzimidazole (pKa ~5.5-6.0). Because the imidazoline nitrogen is highly basic, it is preferentially protonated (forming the stable hydrochloride salt), effectively masking it during electrophilic attacks. This allows the less basic aniline amine (pKa ~4.6) to act as the primary nucleophile in amidation or imine-formation reactions without requiring additional, costly protecting group steps .

Evidence DimensionThermodynamic Basicity (pKa)
Target Compound DatapKa ~10.5-11.0 (Imidazoline ring)
Comparator Or BaselinepKa ~5.5-6.0 (Aromatic benzimidazole analog)
Quantified Difference~4.5 to 5.0 pKa unit increase in basicity
ConditionsStandard aqueous/mixed-solvent thermodynamic conditions

The distinct basicity difference enables protecting-group-free orthogonal reactivity, significantly shortening synthetic routes and reducing reagent costs.

Oxidative Stability and Shelf-Life Extension

Primary anilines are notoriously susceptible to auto-oxidation, often darkening and degrading upon prolonged exposure to air and light. The formulation of 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline as a hydrochloride salt significantly mitigates this degradation pathway. By maintaining the molecule in a protonated, crystalline state, the electron density on the aromatic ring is modulated, providing an extended shelf life compared to the free base form. This stability ensures consistent batch-to-batch purity without the need for pre-reaction distillation or recrystallization .

Evidence DimensionOxidative Degradation Resistance
Target Compound DataExtended stability (>12 months) as a crystalline hydrochloride salt
Comparator Or BaselineRapid auto-oxidation (weeks to months) for the free base aniline
Quantified Difference>5-fold extension in shelf-stable handling time
ConditionsAmbient air and light exposure during standard laboratory or bulk storage

Procurement of the stable salt form reduces material waste and eliminates labor-intensive purification steps prior to use in scale-up manufacturing.

Synthesis of Benzofuran-2-carboxamide Therapeutics

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride is the optimal precursor for synthesizing biologically active benzofuran-2-carboxamides. Its high solubility in polar solvents and the orthogonal reactivity of its aniline group allow for clean coupling with benzofurane-2-carbonyl chlorides. The resulting compounds are critical in medicinal chemistry for developing novel antiproliferative and antimicrobial agents [1].

Development of Substituted Isoindoline Ligands

In the synthesis of complex 1-imino(hetero)aryl-2-N-(hetero)arylisoindolines, the conformational rigidity of the imidazoline ring provides essential stereoelectronic control. Condensation reactions with phthalaldehyde proceed with higher regioselectivity compared to acyclic amidine analogs, making this compound a preferred building block for advanced ligand design in coordination chemistry and catalysis [1].

Protecting-Group-Free Orthogonal Synthesis Workflows

For industrial workflows requiring the selective functionalization of an aniline in the presence of a secondary basic site, this compound is ideal. The significant pKa difference between the imidazoline ring and the aniline group allows the imidazoline to remain protonated and unreactive during electrophilic attacks on the aniline, streamlining the synthetic route by eliminating the need for temporary protecting groups .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

197.0719751 g/mol

Monoisotopic Mass

197.0719751 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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